molecular formula C23H25N3O5S B2797278 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 851406-25-2

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2797278
CAS RN: 851406-25-2
M. Wt: 455.53
InChI Key: RYLNXJZUSRVOSJ-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. ESI-09 is a synthetic compound that has been shown to be effective in inhibiting the activity of a specific protein, RAC1, which is involved in various cellular processes including cell migration, proliferation, and differentiation.

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including compounds structurally related to N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide, have been widely studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic stems from their high electron density, which is enhanced by substituents like methoxy (–OMe), facilitating the adsorption and stabilization of these complexes on metallic surfaces. Such properties make them valuable in the development of anticorrosive materials, offering potential applications in protecting metals from corrosion in various industrial settings (Verma, Quraishi, & Ebenso, 2020).

Bioactive Quinoline and Quinazoline Alkaloids

The quinoline scaffold is prominent in medicinal chemistry, attributed to its broad range of biological activities. Many quinoline and quinazoline alkaloids, as well as their analogs, have been discovered to possess significant bioactive properties, including antitumor, antimalarial, antibacterial, and antifungal activities. Such compounds are central to the development of new therapeutic agents for various diseases. The extensive research into these classes of compounds highlights the potential of quinoline derivatives in drug discovery and development, underscoring their importance in the synthesis of novel pharmaceuticals (Shang et al., 2018).

Synthesis and Applications in Organic Chemistry

Quinoline derivatives are key structures in organic chemistry and drug discovery due to their varied biological activities and presence in numerous pharmacologically active molecules. Their synthesis and functionalization have been subjects of extensive research, aiming at developing new methodologies for constructing polycyclic systems, including heterocycles. This research has led to the development of various synthetic strategies, contributing significantly to the field of medicinal chemistry and opening up new avenues for the creation of compounds with potential therapeutic applications (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-31-19-7-4-17-14-18(23(28)25-21(17)15-19)10-11-24-22(27)16-5-8-20(9-6-16)32(29,30)26-12-2-3-13-26/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNXJZUSRVOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

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